molecular formula C9H12O B1293948 3,4-Dimethylanisole CAS No. 4685-47-6

3,4-Dimethylanisole

Cat. No. B1293948
CAS RN: 4685-47-6
M. Wt: 136.19 g/mol
InChI Key: LVUBSVWMOWKPDJ-UHFFFAOYSA-N
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Description

3,4-Dimethylanisole is a chemical compound that belongs to the class of aromatic amines, which are known for their carcinogenic properties. Studies have shown that 3,4-dimethylaniline, a related compound, can increase the incidence of pituitary gland tumors in rats when ingested . The metabolism of 3,4-dimethylaniline and its derivatives has been a subject of research due to its biological significance and potential health implications.

Synthesis Analysis

The synthesis of related compounds, such as 3,5-dimethylaniline, has been improved through the combination of acylation, nitration, hydrolysis/deacetylation, diazotization/deamination, and reduction steps. By combining certain steps and using one-vessel reactions, the synthesis process has been streamlined, resulting in a higher overall yield and purity of the final product . Although this study focuses on 3,5-dimethylaniline, similar methodologies could potentially be applied to the synthesis of 3,4-dimethylanisole.

Molecular Structure Analysis

The molecular structure of 3,4-dimethylanisole has been explored using microwave spectroscopy and quantum chemical calculations. Two conformers with anti and syn configurations of the methoxy group have been identified. The internal rotations of the methyl groups attached to the aromatic ring have been analyzed, providing insights into the torsional barriers and rotational-torsional transitions of the molecule . Additionally, quantum-chemical calculations have been performed to understand the electron distribution within the molecule, revealing the energetic preferences of different conformations and the effects of methyl group orientation on the molecule's reactivity .

Chemical Reactions Analysis

Reactions involving 3-dimethylamino-2,2-dimethyl-2H-azirine, a compound structurally related to 3,4-dimethylanisole, have been studied. These reactions with NH-acidic heterocycles lead to the synthesis of 4H-imidazoles, showcasing the reactivity of the dimethylamino group in the presence of various heterocyclic compounds . This research provides a foundation for understanding the types of chemical reactions that 3,4-dimethylanisole might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethylanisoles have been extensively studied. Spectroscopic features such as FT-IR, FT-Raman, and NMR spectra have been obtained through DFT calculations and experimental measurements. The reactivity of these molecules has been analyzed using global descriptors, electron density mapping, and Fukui analysis. The position of the methyl groups significantly affects the reactivity of the methoxy group and the aromatic nature of the ring. Additionally, the potential of dimethylanisoles in optical applications has been explored through calculations of polarizability and hyperpolarizability .

Scientific Research Applications

Conformational Analysis

  • Microwave Spectroscopy and Quantum Chemical Calculations :
    • The microwave spectrum of 3,4-dimethylanisole was studied using Fourier transform microwave spectrometer and quantum chemical calculations. This study revealed two conformers with distinct configurations and provided insights into the torsional barriers of methyl groups attached to the aromatic ring. Such research is essential for understanding the molecular dynamics and structure of 3,4-dimethylanisole (Ferres et al., 2019).

Spectroscopy and Molecular Structure

  • Combining Microwave Spectroscopy and X-ray Diffraction :
    • A multidisciplinary approach was used to determine the structural properties of 2,3-dimethylanisole, a related compound. This approach combined gas-phase rotational spectroscopy with solid-state X-ray diffraction, revealing important structural and spectroscopic data for the molecule. Studies like this enhance our understanding of molecular structures and their behaviors in different states (Ferres et al., 2018).

Chemical Synthesis

  • Synthesis of Protected Dimercaptophenylalanines :
    • 3,4-Dimercaptophenylalanines, synthesized from 3,4-dimercaptobenzyl bromide derivatives, were developed as building blocks for peptide synthesis. This advancement opens up new avenues for creating dithiolene-functionalized peptides for research in catalysis, diagnostics, and nanotechnology (Banerjee et al., 2021).

Safety And Hazards

3,4-Dimethylanisole is a combustible liquid . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . It should be handled with personal protective equipment and in a well-ventilated area . In case of contact with skin or eyes, it should be washed off immediately with plenty of water .

properties

IUPAC Name

4-methoxy-1,2-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-7-4-5-9(10-3)6-8(7)2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUBSVWMOWKPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196964
Record name 3,4-Dimethylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylanisole

CAS RN

4685-47-6
Record name 3,4-Dimethylanisole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4685-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethylanisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004685476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethylanisole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethylanisole
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Synthesis routes and methods

Procedure details

To 3,4-dimethylphenol(19.3 g, 0.16 mol), methanol(150 ml) and KOH(9.65 g, 0.25 mol) were added and then refluxed for 2 hrs. Methyl iodide(36.5 g, 0.25 mol) was added thereto, refluxed for 3 hours and then followed by addition of water(150 ml). The resulting mixture was extracted with ethylacetate and purified by column chromatography to obtain the titled compound.
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
9.65 g
Type
reactant
Reaction Step One
Quantity
36.5 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
180
Citations
L Ferres, J Cheung, W Stahl… - The Journal of Physical …, 2019 - ACS Publications
The microwave spectrum of 3,4-dimethylanisole, a molecule containing three methyl groups allowing for internal rotation, was recorded using a pulsed molecular jet Fourier transform …
Number of citations: 31 pubs.acs.org
VP Feshin, EV Feshina, LI Zhizhina - Russian Journal of General …, 2007 - Springer
Calculations of two forms of 3,4-dimethylanisole molecule with full geometry optimization are performed by AM1, RHF/6-31G(d), and MP2/6-31G(d) methods. The form with cis location …
Number of citations: 1 link.springer.com
L Ferres, W Stahl, HVL Nguyen - The Journal of Chemical Physics, 2019 - pubs.aip.org
Low barriers to internal rotations are especially challenging for both the experimental and theoretical determinations because they result in large tunneling splittings which are hard to …
Number of citations: 18 pubs.aip.org
S Manimaran, N Rajkamal… - Indian Journal of Pure …, 2019 - op.niscpr.res.in
Combined experimental and theoretical studies have been conducted on the molecular structure and vibrational, spectra of 3, 4-dimethyl anisole (DMA). The FT-IR and FT-Raman …
Number of citations: 1 op.niscpr.res.in
E Kose - Journal of Molecular Structure, 2021 - Elsevier
The spectroscopic features, reactive natures, molecular docking, and electronic properties of anisole and six dimethylanisoles (DMAs) are investigated thoroughly to have insight into …
Number of citations: 3 www.sciencedirect.com
RC Runnebaum, T Nimmanwudipong, RR Limbo… - Catalysis letters, 2012 - Springer
The conversion of 4-methylanisole, a prototypical bio-oil compound, was catalyzed by Pt/Al 2 O 3 , Pt/SiO 2 -Al 2 O 3 , or HY zeolite at 573 K and atmospheric pressure. More than a …
Number of citations: 50 link.springer.com
JW Barnett, RB Moodie, K Schofield… - Journal of the …, 1977 - pubs.rsc.org
In the quantitative mononitration of anisole in 54–82% sulphuric acid at 25 the o : p ratio varies from 1.8 to 0.7. It is suggested that the rate-limiting step is the formation of an encounter …
Number of citations: 16 pubs.rsc.org
J Mélan, S Khemissi, HVL Nguyen - Spectrochimica Acta Part A: Molecular …, 2021 - Elsevier
The microwave spectrum of 3,4-dimethylfluorobenzene was measured using a pulsed molecular jet Fourier transform microwave spectrometer operating in the frequency range from 2.0 …
Number of citations: 15 www.sciencedirect.com
M HAZUE, K MIYAKE - 防虫科学, 1969 - repository.kulib.kyoto-u.ac.jp
3, 4-Dimethylphenyl N-methylcarbamate (Meobal, Sumitomo Chemical Co.• I) and 3, 4-xylenol (II) labelled with isotopic carbon were required for metabolic studies on 3, 4-…
Number of citations: 3 repository.kulib.kyoto-u.ac.jp
NJ Simpson, DJ Cole-Hamilton - Journal of the Chemical Society …, 1990 - pubs.rsc.org
Reactions of [RuCl2L4](L = PMe3 or PMePh2) with the lithium salts of 1,2,3-trimethyl-, 1,2,3,4-tetramethyl-, or 1,2,4,5-tetramethyl-benzene lead to complexes which contain co-ordinated …
Number of citations: 4 pubs.rsc.org

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